molecular formula C18H15ClN2O3 B1338450 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide CAS No. 476193-59-6

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide

Cat. No.: B1338450
CAS No.: 476193-59-6
M. Wt: 342.8 g/mol
InChI Key: IGZINKMVJKQPSZ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core substituted with benzyloxy, chloro, methoxy, and carboxamide groups, which contribute to its unique chemical properties and biological activities.

Scientific Research Applications

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The chloro, methoxy, and benzyloxy groups are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol and a suitable catalyst.

    Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions, such as using carbonyldiimidazole as a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace substituents on the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride for chlorination and methanol for methoxylation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dechlorinated or demethoxylated compounds.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline-3-carboxamide: Lacks the benzyloxy and chloro substituents, which may result in different biological activities.

    4-Chloro-7-methoxyquinoline-3-carboxamide: Lacks the benzyloxy group, potentially altering its chemical properties and biological effects.

    6-(Benzyloxy)-4-chloroquinoline-3-carboxamide: Lacks the methoxy group, which may influence its reactivity and interactions.

Uniqueness

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyloxy, chloro, and methoxy groups on the quinoline core can significantly influence its reactivity, solubility, and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-7-methoxy-6-phenylmethoxyquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-15-8-14-12(17(19)13(9-21-14)18(20)22)7-16(15)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZINKMVJKQPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457092
Record name 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476193-59-6
Record name 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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